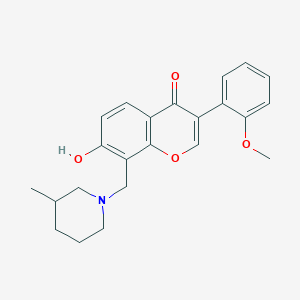
7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves multi-step reactions, including reductive amination, cyclization, and substitution processes. For instance, Mandala et al. (2013) described the synthesis of a series of novel chromen-2-one derivatives through reductive amination of chromen-2-one precursors with different substituted aromatic aldehydes, employing sodium cyanoborohydride in methanol (Mandala et al., 2013). Although not directly related to the specific compound , this study provides insight into the synthetic strategies applicable to the chromen-4-one framework.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, Wu et al. (2022) detailed the structural properties of a chromen-4-one derivative using spectroscopy and X-ray crystallography, supported by density functional theory (DFT) calculations (Wu et al., 2022). These techniques are crucial for determining the exact configuration and electronic structure of complex organic molecules, providing a foundation for understanding their chemical behavior.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar to 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one have been synthesized and shown to exhibit significant antibacterial and antifungal activities. Their structures were confirmed through various spectroscopic methods, and their antimicrobial efficacy was assessed through in vitro tests, demonstrating potential for the development of new antimicrobial agents (Mandala et al., 2013).
Photovoltaic Properties
Research into chromen-2-one-based organic dyes has shown promising results for applications in dye-sensitized solar cells. These compounds were experimentally tested and analyzed computationally to understand their efficiency as photosensitizers, highlighting the potential of chromen-2-one derivatives in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
Antihyperlipidemic Potential
A specific compound from the chromen-4-one family was investigated for its effects on hyperlipidemia in rats, showing a reduction in atherogenic index and altering the expression of genes related to lipid metabolism. This suggests potential therapeutic applications for similar compounds in managing lipid disorders (Prasetyastuti, Ayunda, & Sunarti, 2021).
Radical Scavenger Activity
Compounds within the chromen-2-one class have been evaluated for their antioxidant properties through computational models, demonstrating their capacity to scavenge free radicals. This research indicates the potential of chromen-2-one derivatives as antioxidants, which could be beneficial in designing drugs to combat oxidative stress-related diseases (Marino, Russo, & Galano, 2016).
Propriétés
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-6-5-11-24(12-15)13-18-20(25)10-9-17-22(26)19(14-28-23(17)18)16-7-3-4-8-21(16)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQXCHURLJCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

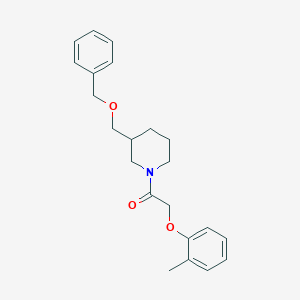
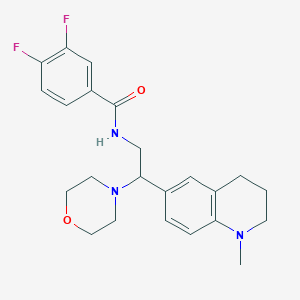
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
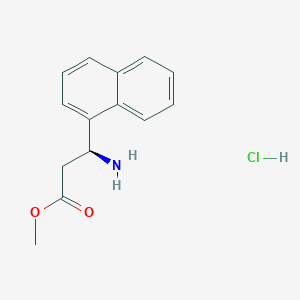
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

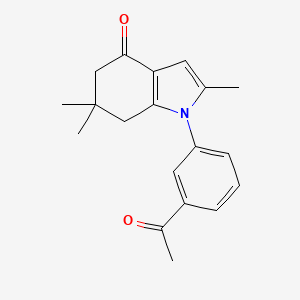

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)
![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)
![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)
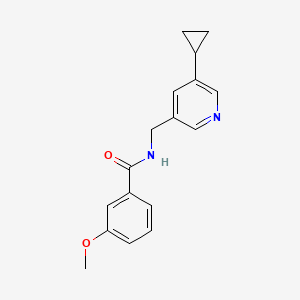

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)